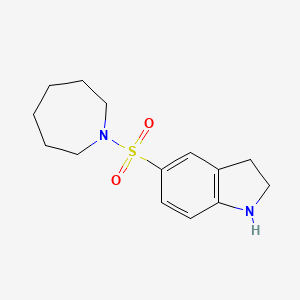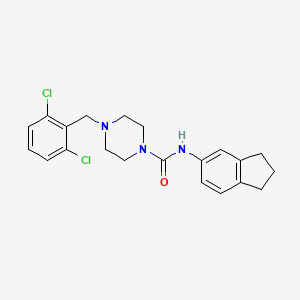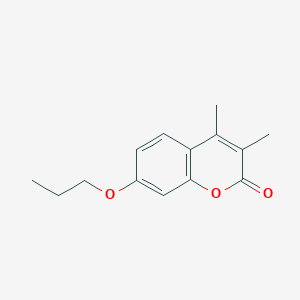![molecular formula C21H17F3N2O2 B4766230 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4766230.png)
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound with potential therapeutic properties. It is commonly referred to as CPI-444 and is currently being studied for its potential use in cancer treatment. In
Mechanism of Action
The adenosine A2A receptor is expressed on immune cells such as T cells and natural killer cells. Activation of the A2A receptor by adenosine leads to the suppression of immune responses, which can promote tumor growth and metastasis. CPI-444 blocks the A2A receptor, which prevents adenosine from binding and inhibiting immune responses. This results in enhanced anti-tumor immune activity and improved cancer outcomes.
Biochemical and Physiological Effects:
CPI-444 has been shown to enhance the anti-tumor immune response in preclinical studies. It has also been shown to improve the efficacy of immunotherapy in combination with other treatments such as anti-PD-1 antibodies. Additionally, CPI-444 has been found to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using CPI-444 in lab experiments is its selectivity for the adenosine A2A receptor. This allows for specific targeting of the immune-suppressive effects of adenosine in the tumor microenvironment. However, one limitation is that CPI-444 may not be effective in all types of cancer or in all patients. Further research is needed to identify the optimal patient population and combination therapies for CPI-444.
Future Directions
There are several potential future directions for the development of CPI-444. One direction is to explore its use in combination with other immunotherapies or chemotherapy agents. Another direction is to investigate its potential use in other types of cancer beyond those currently being studied. Additionally, further research is needed to optimize dosing and treatment schedules for CPI-444.
Scientific Research Applications
CPI-444 is being studied for its potential use in cancer treatment. It is a potent and selective inhibitor of the adenosine A2A receptor, which is known to play a role in immune suppression in the tumor microenvironment. By blocking the A2A receptor, CPI-444 may enhance the anti-tumor immune response and improve the efficacy of immunotherapy.
properties
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c22-21(23,24)16-6-2-3-7-17(16)25-19(27)12-26-11-15(20(28)13-9-10-13)14-5-1-4-8-18(14)26/h1-8,11,13H,9-10,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBCRANTIKRLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4766149.png)
![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4766163.png)


![3-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766184.png)
![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-methyl-2-(3-methyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4766190.png)
![2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4766193.png)
![methyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4766211.png)

![4-[3-(allyloxy)benzylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4766218.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B4766235.png)

![3,6-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4766245.png)
![N-{4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B4766248.png)